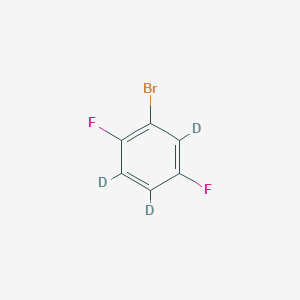
1-Bromo-2,5-difluorobenzene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-difluorobenzene-d3 is a deuterated derivative of 1-Bromo-2,5-difluorobenzene, characterized by the presence of deuterium atoms. This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis. The chemical formula for this compound is C6BrD3F2, and it is a colorless liquid with unique properties due to the presence of bromine and fluorine functional groups .
Preparation Methods
The synthesis of 1-Bromo-2,5-difluorobenzene-d3 involves several steps. One common method includes the bromination of 2,4-difluoroaniline, followed by diazotization with sodium nitrite and deamination using hypophosphorous acid in an acidic solution . Another method involves the photochemical bromination of m-difluorobenzene, although this process has lower selectivity . Industrial production methods often involve the use of acid zeolites of the pentasil type for isomerization .
Chemical Reactions Analysis
1-Bromo-2,5-difluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other substituents under specific conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Common reagents used in these reactions include lithium diisopropylamide, butyllithium, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-2,5-difluorobenzene-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluorobenzene-d3 involves electrophilic aromatic substitution, where the bromine atom is replaced by an electrophile, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield a substituted benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Bromo-2,5-difluorobenzene-d3 can be compared with other similar compounds, such as:
1-Bromo-2,3-difluorobenzene: This compound has similar applications but differs in the position of the fluorine atoms.
1-Bromo-3,5-difluorobenzene: Another isomer with different properties and reactivity due to the position of the substituents.
2-Bromo-1,4-difluorobenzene: Used in similar synthetic applications but with distinct reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
1219795-54-6 |
|---|---|
Molecular Formula |
C6H3BrF2 |
Molecular Weight |
196.01 g/mol |
IUPAC Name |
1-bromo-2,4,5-trideuterio-3,6-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H/i1D,2D,3D |
InChI Key |
XCRCSPKQEDMVBO-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])Br)F)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















